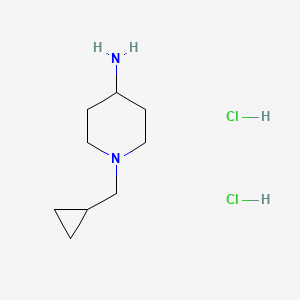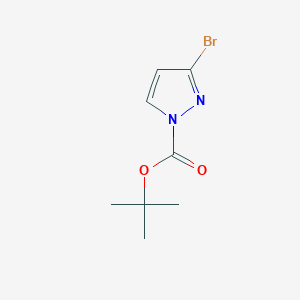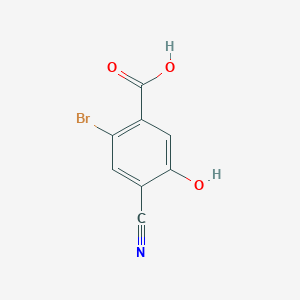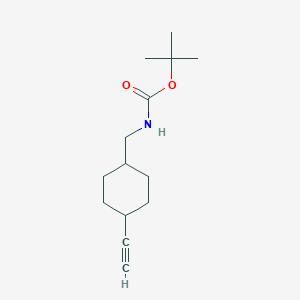
1-(环丙基甲基)哌啶-4-胺二盐酸盐
描述
“1-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride” is a chemical compound with the molecular formula C9H18N2.2ClH . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2.2ClH/c10-9-3-5-11(6-4-9)7-8-1-2-8;/h8-9H,1-7,10H2;2*1H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 154.26 . The physical form of this compound is liquid .科学研究应用
合成和化学研究
- 合成方法:研究已经展示了涉及哌啶的创新合成方法,该化合物属于该类别。例如,一项研究展示了由炔丙胺和环丙烷合成的 Zn(II) 催化的哌啶,突出了获取在药物发现和材料科学中具有潜在用途的高度官能化哌啶的方法 (Lebold、Leduc 和 Kerr,2009)。
- 手性哌啶合成:一项显着进展涉及非环状胺的对映选择性、自由基介导的 δ C-H 氰化,以生成手性哌啶,这在药物化合物中很普遍。该方法强调了哌啶骨架在对映选择性药物开发中的重要性,并为其合成提供了一种新方法 (Zhang、Zhang 和 Nagib,2019)。
药理研究
- 抗癌剂:对哌啶衍生物的研究导致了具有有前景的抗癌活性的化合物的鉴定。例如,合成了带有 4-哌啶基-1,3,4-恶二唑的丙酰胺衍生物,并评估了它们的抗癌特性,揭示了几种相对于标准治疗具有显着潜力的化合物 (Rehman 等,2018)。
- 血管扩张特性:另一项研究合成了带有脂环氨基(包括哌啶)的新型 3-吡啶甲酸盐,以探索它们的血管扩张特性。这项研究有助于理解哌啶衍生物的结构变化如何影响它们的药理活性,可能导致用于心血管疾病的新治疗剂 (Girgis 等,2008)。
安全和危害
属性
IUPAC Name |
1-(cyclopropylmethyl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c10-9-3-5-11(6-4-9)7-8-1-2-8;;/h8-9H,1-7,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWGYLPGBHJUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride](/img/structure/B1461855.png)

![4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B1461858.png)
![4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1461859.png)


![1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one](/img/structure/B1461863.png)

![Tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1461866.png)

